Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

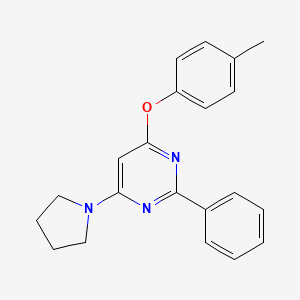

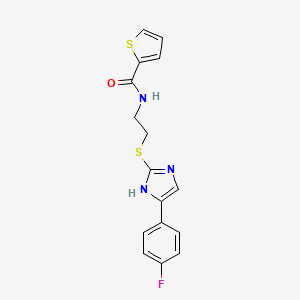

“Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate” is a complex organic compound. It contains a tert-butyl group, a chloropropanoyl group, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tert-butyl ester with a 2-chloropropanoyl chloride in the presence of an amine. This would form the amide bond present in the compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butyl group, the amide bond, and the chloropropanoyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the amide bond and the chloro group. For example, the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the amide bond could allow for hydrogen bonding .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

One application in scientific research for compounds similar to "Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate" involves the catalytic asymmetric synthesis of enantioenriched tert-butyl esters. For example, the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters has been demonstrated, showcasing the preparation of tert-butyl 3,3-diarylpropanoates with high enantioselectivity (Paquin et al., 2005). This methodology is significant for the synthesis of chiral molecules, which are crucial in pharmaceutical research and development.

Hydroformylation and Complexation Behavior

Another area of application involves the synthesis and complexation behavior of compounds through catalytic processes. Research on rhodium-catalyzed hydroformylation of selected styrenes using novel ligands has shown promising results in terms of regioselectivity and catalytic efficiency (Mikhel et al., 2011). These findings are relevant for developing new catalytic systems for the efficient synthesis of esters and other organic compounds.

Biosynthesis and Biocatalysis

In biosynthesis, the carbonyl reductase enzyme from Rhodosporidium toruloides has been used to convert tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing statins (Liu et al., 2018). This demonstrates the compound's potential role in biocatalytic processes, offering a green alternative to traditional chemical synthesis methods.

Vapor Phase Carbonylation

The vapor phase Koch-type carbonylation of tert-butyl alcohol over H-zeolites to produce 2,2-dimethylpropanoic acid highlights the use of similar compounds in industrial applications. This process exhibits high catalytic activity and stability, with significant yields without deactivation over time (Li et al., 2001). Such research is vital for developing more efficient and sustainable chemical processes in the industry.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(13)9(15)14-7-12(5,6)10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBDROFKHIAWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C)(C)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)